

# Application Notes and Protocols for TP003 in Slice Electrophysiology

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## Compound of Interest

Compound Name: TNO003

Cat. No.: B12399829

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## Introduction

TP003 is a selective positive allosteric modulator of  $\gamma$ -aminobutyric acid type A (GABA-A) receptors containing the  $\alpha 3$  subunit.[1][2] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The diverse subunit composition of these pentameric ligand-gated ion channels gives rise to a wide range of pharmacological profiles. The  $\alpha 3$  subunit, in particular, is expressed in specific brain regions, including the amygdala, hippocampus, and thalamic reticular nucleus, and is implicated in the modulation of anxiety, sleep, and synaptic plasticity.[2][3][4] These application notes provide a comprehensive overview of the use of TP003 in slice electrophysiology, including its mechanism of action, experimental protocols, and expected outcomes.

## Mechanism of Action

TP003 enhances the function of GABA-A receptors that incorporate the  $\alpha 3$  subunit.[2] Like other benzodiazepine-site agonists, TP003 binds to the interface between the  $\alpha$  and  $\gamma$  subunits of the GABA-A receptor. This binding potentiates the effect of GABA, increasing the influx of chloride ions upon receptor activation.[5] The resulting hyperpolarization of the neuronal membrane leads to an inhibitory postsynaptic potential (IPSP), reducing the likelihood of action potential firing and thereby dampening neuronal excitability.[5][6] The selectivity of TP003 for the  $\alpha 3$  subunit allows for the targeted investigation of neural circuits where this subunit is predominantly expressed.

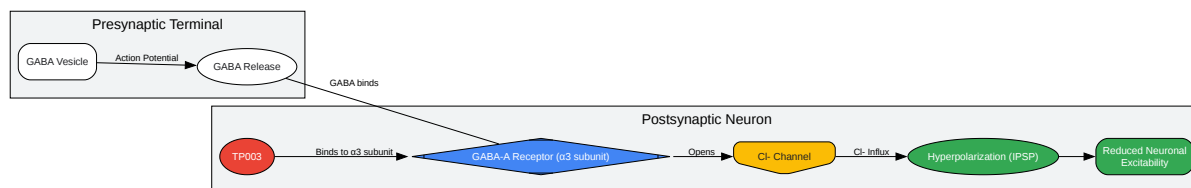
## Quantitative Data Summary

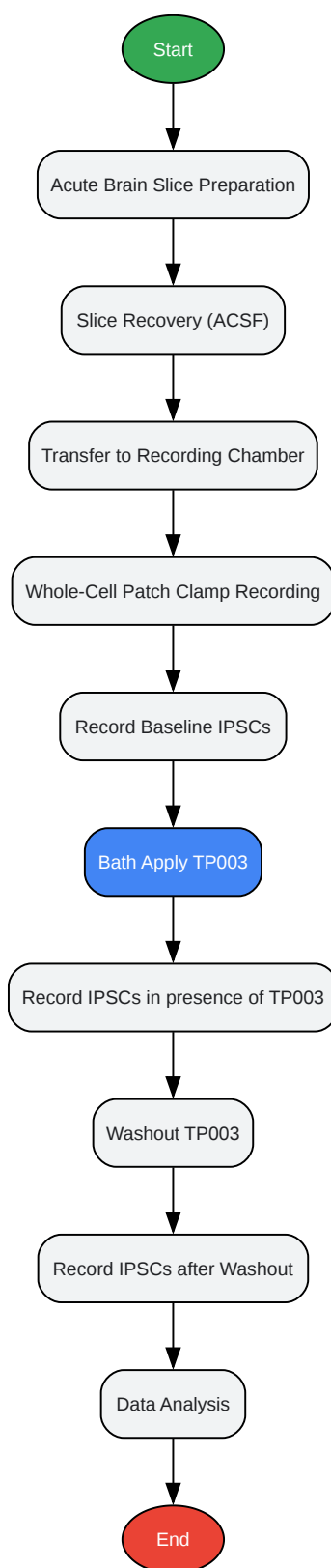
The following table summarizes the quantitative effects of TP003 on inhibitory postsynaptic currents (IPSCs) as documented in slice electrophysiology experiments.

Parameter	Control	TP003 (100 nM)	Brain Region	Cell Type	Reference
uIPSC Decay Time Constant (ms)	14.6	19.3	Amygdala (medial paracapsular cluster)	Intercalated neurons	<a href="#">[1]</a>
uIPSC Peak Amplitude (pA)	11.8	9.9	Amygdala (medial paracapsular cluster)	Intercalated neurons	<a href="#">[1]</a>
uIPSC 20-80% Rise Time (ms)	1.3	1.1	Amygdala (medial paracapsular cluster)	Intercalated neurons	<a href="#">[1]</a>
Normalized uIPSC Decay Time Constant	1.0	~1.3	Amygdala (medial paracapsular cluster)	Intercalated neurons	<a href="#">[1]</a>
Normalized uIPSC Peak Amplitude	1.0	~0.85	Amygdala (medial paracapsular cluster)	Intercalated neurons	<a href="#">[1]</a>
Normalized uIPSC 20-80% Rise Time	1.0	~0.85	Amygdala (medial paracapsular cluster)	Intercalated neurons	<a href="#">[1]</a>

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TP003 at an  $\alpha 3$ -containing GABAergic synapse and a typical experimental workflow for its application in slice electrophysiology.





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